molecular formula C12H12N2Se2 B14245996 Pyridine, 2,2'-diselenobis[5-methyl- CAS No. 496043-96-0

Pyridine, 2,2'-diselenobis[5-methyl-

Cat. No.: B14245996
CAS No.: 496043-96-0
M. Wt: 342.2 g/mol
InChI Key: ACTOKZONZCZLPX-UHFFFAOYSA-N
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Description

Pyridine, 2,2’-diselenobis[5-methyl-] is a unique organoselenium compound characterized by the presence of two selenium atoms linked to pyridine rings. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of selenium atoms imparts unique chemical and biological properties to the compound, making it a valuable subject of study.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 2,2’-diselenobis[5-methyl-] typically involves the reaction of 2-chloropyridine with sodium diselenide. The reaction is carried out under an inert atmosphere to prevent oxidation of the selenium atoms. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages such as improved yield, reduced reaction times, and enhanced safety. The use of water as a solvent in continuous flow synthesis has been reported to be effective for the production of diselenide compounds .

Chemical Reactions Analysis

Types of Reactions: Pyridine, 2,2’-diselenobis[5-methyl-] undergoes various chemical reactions, including:

    Oxidation: The selenium atoms can be oxidized to form selenoxides or selenones.

    Reduction: Reduction reactions can convert the diselenide bond to selenol groups.

    Substitution: The pyridine rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Major Products:

    Oxidation: Selenoxides and selenones.

    Reduction: Selenols.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Pyridine, 2,2’-diselenobis[5-methyl-] has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Pyridine, 2,2’-diselenobis[5-methyl-] involves its interaction with cellular thiols, leading to the formation of selenol intermediates. These intermediates can undergo redox cycling, generating reactive oxygen species (ROS) that induce oxidative stress in cells. The compound’s ability to modulate redox balance makes it a potential therapeutic agent for diseases associated with oxidative stress .

Comparison with Similar Compounds

  • 2,2’-Dipyridyl diselenide
  • Selenopheno[2,3-b]pyridine
  • Bis-selenopyridine

Comparison: Pyridine, 2,2’-diselenobis[5-methyl-] is unique due to the presence of methyl groups on the pyridine rings, which can influence its reactivity and biological activity. Compared to 2,2’-dipyridyl diselenide, the methyl-substituted compound may exhibit different solubility and stability profiles. Selenopheno[2,3-b]pyridine and bis-selenopyridine are structurally related but differ in the arrangement of selenium and nitrogen atoms, leading to variations in their chemical and biological properties .

Properties

CAS No.

496043-96-0

Molecular Formula

C12H12N2Se2

Molecular Weight

342.2 g/mol

IUPAC Name

5-methyl-2-[(5-methylpyridin-2-yl)diselanyl]pyridine

InChI

InChI=1S/C12H12N2Se2/c1-9-3-5-11(13-7-9)15-16-12-6-4-10(2)8-14-12/h3-8H,1-2H3

InChI Key

ACTOKZONZCZLPX-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1)[Se][Se]C2=NC=C(C=C2)C

Origin of Product

United States

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